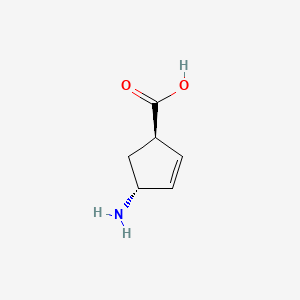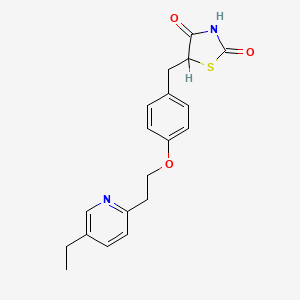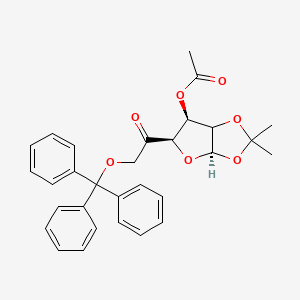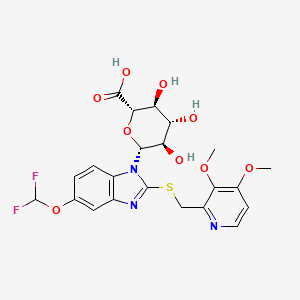
泮托拉唑硫化物-β-D-葡萄糖醛酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pantoprazole is a proton pump inhibitor (PPI) widely studied for its efficacy in reducing gastric acid secretion. It belongs to the class of substituted benzimidazoles, which inhibit the gastric H+/K(+)-ATPase enzyme, essential for acid secretion in the stomach. The compound's effectiveness and safety profile have made it a subject of extensive research in the context of acid-related gastrointestinal disorders (Kromer, 1995).
Synthesis Analysis
The synthesis of pantoprazole involves complex chemical reactions, aiming to produce a compound free from sulfone impurities. An improved single-pot process has been developed to achieve high purity and yield, demonstrating the compound's intricate synthesis pathway (Mathad et al., 2004).
Molecular Structure Analysis
Pantoprazole's molecular structure is characterized by its benzimidazole core, which is crucial for its mechanism of action. The crystal structure of pantoprazole sodium sesquihydrate has been solved, revealing layers in the bc-plane and coordination spheres for sodium ions, demonstrating the complexity of its molecular structure (González et al., 2020).
Chemical Reactions and Properties
Pantoprazole undergoes acid-induced conversion to its active sulfenamide form, which covalently binds to the gastric H+/K(+)-ATPase enzyme, inhibiting acid secretion. This transformation is critical for its function as a proton pump inhibitor and highlights its chemical reactivity and properties under physiological conditions (Shin et al., 1993).
Physical Properties Analysis
The physical characterization of pantoprazole sodium hydrates has identified multiple crystal forms, with studies on polymorphism and pseudopolymorphism providing insights into the compound's physical stability and behavior under different conditions (Zupančič et al., 2005).
Chemical Properties Analysis
The chemical properties of pantoprazole, including its stability and interaction with cytochrome P450 enzymes, differ from those of other proton pump inhibitors. These differences may influence its tissue selectivity and safety profile, underscoring the importance of understanding the chemical properties of pantoprazole in detail (Kromer, 1995).
科学研究应用
改进的生产工艺
研究已导致开发出改进的、单锅生产泮托拉唑的工艺,该工艺基本上不含砜杂质。这些工艺旨在提高泮托拉唑的纯度和收率,突出了其在医疗应用中的重要性以及对高质量生产方法的需求 (马塔德等人,2004).
分析和表征技术
几项研究集中于分析方法的验证,例如手性液相色谱-串联质谱,用于测定生物样品中的泮托拉唑及其对映异构体。这些方法对于研究泮托拉唑的立体选择性药代动力学至关重要 (陈等人,2012).
肠溶递送系统
泮托拉唑在酸性条件下的不稳定性需要开发肠溶递送系统。该领域的研究已导致使用各种肠溶包衣聚合物制备载有泮托拉唑的微球,以保护药物在酸性介质中,确保其有效性 (科莫格鲁等人,2008).
缓蚀
泮托拉唑已被研究作为酸性溶液中金属的缓蚀剂。该研究突出了其在药理学之外的潜在应用,展示了其在特定酸性环境中保护金属免受腐蚀的能力 (萨达维,2018).
安全和危害
The safety data sheet for Pantoprazole sulfide-B-D-glucuronide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
未来方向
While specific future directions for Pantoprazole sulfide-B-D-glucuronide were not found in the search results, Pantoprazole, the parent compound, is widely used in the treatment of various gastrointestinal conditions, including GERD, stomach ulcers, and Zollinger-Ellison syndrome . Its efficacy and safety profile suggest that it will continue to be a valuable tool in the management of these conditions.
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O9S/c1-33-13-5-6-25-11(17(13)34-2)8-37-22-26-10-7-9(35-21(23)24)3-4-12(10)27(22)19-16(30)14(28)15(29)18(36-19)20(31)32/h3-7,14-16,18-19,21,28-30H,8H2,1-2H3,(H,31,32)/t14-,15-,16+,18-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFATFFTNRHGJX-MQOOWTBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC(=C3)OC(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C=CC(=C3)OC(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6R)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)
![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/no-structure.png)

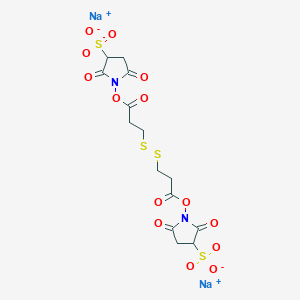
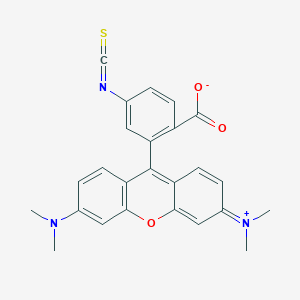
![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)
![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)
